molecular formula C12H16ClNO B5738960 N-tert-butyl-2-(2-chlorophenyl)acetamide

N-tert-butyl-2-(2-chlorophenyl)acetamide

Cat. No.: B5738960
M. Wt: 225.71 g/mol
InChI Key: QRRVXXQCCWEHIA-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-chlorophenyl)acetamide is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71500 . It is an acetamide derivative featuring a tert-butyl group and a 2-chlorophenyl moiety. Compounds with similar N-tert-butyl and chlorophenyl structures are of significant interest in organic synthesis and materials research, particularly in the development of novel heterocyclic systems with potential fluorescent properties . As a building block in medicinal chemistry, this and related acetamides can serve as key intermediates for the synthesis of more complex molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

N-tert-butyl-2-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRVXXQCCWEHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorophenylacetic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-tert-butyl-2-(2-chlorophenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-2-(2-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 2-Chloro-N-(2-chlorophenyl)acetamide (1e) : Features a 2-chlorophenyl group but lacks the tert-butyl substituent. It exhibits a lower melting point (71–72°C) and simpler synthesis (67% yield via amidation) compared to tert-butyl analogs, suggesting reduced crystallinity due to smaller substituents .
  • 2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3e): Replaces the tert-butyl group with a thiadiazole ring.

Modifications on the Acetamide Nitrogen

  • N-tert-Butyl-2-(2-chlorophenyl)-2-hydroxyacetamide (3j): Adds a hydroxyl group to the α-carbon, increasing polarity.
  • 2-(N-allylacetamido)-N-(tert-butyl)-2-(4-chlorophenyl)acetamide: Incorporates an allyl group on the acetamide nitrogen.

Hybrid Structures with Additional Functional Groups

  • (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a): Combines an indole ring and a hydroxyimino group, enabling antioxidant activity (as demonstrated via FRAP and DPPH assays). This highlights how heterocyclic additions can confer bioactivity absent in the parent compound .
  • N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide : Features an ethyl linker and dimethylphenyl group, increasing molecular weight (281.82 g/mol) and steric bulk. Such modifications may impact pharmacokinetic properties .

Physical Properties

Compound Name Melting Point (°C) Yield (%) Key Functional Groups Reference
2-Chloro-N-(2-chlorophenyl)acetamide (1e) 71–72 67 Chlorophenyl, chloroacetamide
N-tert-butyl-2-(4-chlorophenyl)acetamide derivative Not reported 70 tert-butyl, allyl, 4-chlorophenyl
3d (thiadiazole analog) 212–216 82 Thiadiazole, mercapto
Compound 5h (naphthyl derivative) 179 46 Naphthyl, dimethylamino

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-tert-butyl-2-(2-chlorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling a 2-chlorophenylacetic acid derivative with tert-butylamine via activation reagents like HATU or EDC. Solvent choice (e.g., DMF or dichloromethane) and temperature (40–60°C) are critical for minimizing side reactions. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purified using column chromatography (silica gel, 60–120 mesh) .
  • Key Data :

ParameterOptimal Condition
SolventDMF
CatalystEDC/HOBt
Yield65–75%

Q. How should spectroscopic characterization (NMR, IR, MS) be performed to confirm the structure of this compound?

  • Methodology :

  • 1H NMR (400 MHz, CDCl3): δ 1.35 (s, 9H, tert-butyl), 3.55 (s, 2H, CH2), 7.25–7.45 (m, 4H, aromatic).
  • 13C NMR : δ 28.2 (tert-butyl), 45.8 (CH2), 170.5 (C=O).
  • IR (KBr): 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C-Cl).
  • HRMS : m/z [M+H]+ calculated for C12H15ClNO: 248.0841; observed: 248.0839 .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and binding affinity of this compound?

  • Methodology : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) and molecular electrostatic potential (MESP) for reactivity analysis. Docking studies (AutoDock Vina) against targets like COX-II (PDB: 1PXX) to predict binding modes (ΔG ≈ -8.5 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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